![molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4](/img/structure/B152734.png)
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
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Overview
Description
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic organic compound with the molecular formula C7H4ClN3O . It has an average mass of 181.579 Da and a mono-isotopic mass of 181.004288 Da .
Molecular Structure Analysis
The molecular structure of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom . This structure is a derivative of pyridazine, which is a heterocyclic compound with nitrogen atoms at the 1 and 2 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one include a molecular formula of C7H4ClN3O, a molar mass of 181.58, and a ChemSpider ID of 557820 .Scientific Research Applications
Antiproliferative Activity
The compound has been tested for antiproliferative activity against human tumor cell lines, showing potential as an anticancer agent. The 4-amino derivative was found to be most potent in this series .
Antiviral Applications
Specific derivatives of this compound have shown potency against human cytomegalovirus, indicating its potential use in antiviral therapies .
Pharmaceutical Research
Materials Science
The compound’s unique chemical properties make it suitable for use in materials science research.
Mechanism of Action
Target of Action
It is known that similar compounds have shown anti-inflammatory activity , suggesting that they may target enzymes or pathways involved in inflammation.
Mode of Action
It has been suggested that similar compounds inhibit the activity of certain enzymes and interleukins involved in inflammation . This suggests that 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one may interact with its targets to modulate their activity, leading to a reduction in inflammation .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may affect pathways related to inflammation .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects , suggesting that 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one may also have similar effects.
properties
IUPAC Name |
7-chloropyrimido[1,2-b]pyridazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYHYWWWQIEMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=O)C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349046 |
Source
|
Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
CAS RN |
88820-44-4 |
Source
|
Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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